molecular formula C19H18N4O2S B7708395 N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

Cat. No.: B7708395
M. Wt: 366.4 g/mol
InChI Key: LIQJUSTWLWJXCU-UHFFFAOYSA-N
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Description

“N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a type of nitrogen-containing heterocycle . This core is substituted with a methoxy group at the 6-position, a propyl group at the 1-position, and a thiophene-2-carboxamide group at the N-position.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the pyrazolo[3,4-b]quinoline core could undergo various reactions, such as nucleophilic substitution or electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolo[3,4-b]quinoline derivatives have been studied as inhibitors of certain enzymes, such as tropomyosin receptor kinases (TRKs) .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use in medicinal chemistry, given the interest in pyrazolo[3,4-b]quinoline derivatives as enzyme inhibitors .

Properties

IUPAC Name

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-3-8-23-18-14(11-12-10-13(25-2)6-7-15(12)20-18)17(22-23)21-19(24)16-5-4-9-26-16/h4-7,9-11H,3,8H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJUSTWLWJXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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